molecular formula C16H16N2O3 B11542215 N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

N-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B11542215
M. Wt: 284.31 g/mol
InChI Key: SFWIKMITNSSGBM-UHFFFAOYSA-N
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Description

(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an ethoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring, making it a substituted imine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under acidic or basic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE can be used in various fields of scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could play a role in redox reactions, while the imine bond might be involved in nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-METHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE
  • (E)-1-(4-ETHOXYPHENYL)-N-(2-CHLORO-5-NITROPHENYL)METHANIMINE

Uniqueness

(E)-1-(4-ETHOXYPHENYL)-N-(2-METHYL-5-NITROPHENYL)METHANIMINE is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and nitro groups provides distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C16H16N2O3/c1-3-21-15-8-5-13(6-9-15)11-17-16-10-14(18(19)20)7-4-12(16)2/h4-11H,3H2,1-2H3

InChI Key

SFWIKMITNSSGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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